Cas no 430-66-0 (1,1,2-trifluoroethane)

1,1,2-trifluoroethane Chemical and Physical Properties
Names and Identifiers
-
- 1,1,2-trifluoroethane
- 1,1,2-Trifluoroethane (FC-143)
- 1,1,2-trifluoro-ethane
- 1,2,2-trifluoroethane
- CH2FCHF2
- EINECS 207-066-1
- Ethane,1,1,2-trifluoro
- FC 143
- R 143
- DTXSID8073182
- MFCD00039280
- BRN 1731624
- Ethane, 1,1,2-trifluoro-
- 430-66-0
- 1,1,2-TRIFLUOROETHANE (FC-143) 99.5%
- FT-0605990
- NS00043349
- HFC-143
- FREON 143
- AKOS006230459
-
- MDL: MFCD00039280
- Inchi: InChI=1S/C2H3F3/c3-1-2(4)5/h2H,1H2
- InChI Key: WGZYQOSEVSXDNI-UHFFFAOYSA-N
- SMILES: FC(F)CF
Computed Properties
- Exact Mass: 84.01870
- Monoisotopic Mass: 84.018685
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 5
- Rotatable Bond Count: 1
- Complexity: 18.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.4
- Topological Polar Surface Area: 0
Experimental Properties
- Density: 1.0378 (rough estimate)
- Melting Point: -84°C
- Boiling Point: 5°C
- Flash Point: °C
- Refractive Index: 1.3234 (estimate)
- PSA: 0.00000
- LogP: 1.22100
1,1,2-trifluoroethane Security Information
1,1,2-trifluoroethane Customs Data
- HS CODE:2903399090
- Customs Data:
China Customs Code:
2903399090Overview:
2903399090. Fluorination of other acyclic hydrocarbons\Brominated or iodinated derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903399090. brominated,fluorinated or iodinated derivatives of acyclic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
1,1,2-trifluoroethane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB104227-5 g |
1,1,2-Trifluoroethane, 98%; . |
430-66-0 | 98% | 5 g |
€432.50 | 2023-07-20 | |
abcr | AB104227-10 g |
1,1,2-Trifluoroethane, 98%; . |
430-66-0 | 98% | 10 g |
€687.50 | 2023-07-20 | |
abcr | AB104227-5g |
1,1,2-Trifluoroethane, 98%; . |
430-66-0 | 98% | 5g |
€432.50 | 2023-09-19 | |
abcr | AB104227-10g |
1,1,2-Trifluoroethane, 98%; . |
430-66-0 | 98% | 10g |
€687.50 | 2023-09-19 |
1,1,2-trifluoroethane Related Literature
-
1. 849. Fluoro-olefins. Part I. The synthesis of hexafluorobuta-1 : 3-dieneR. N. Haszeldine J. Chem. Soc. 1952 4423
-
R. Fields,R. N. Haszeldine,N. F. Wood J. Chem. Soc. C 1970 744
-
Justin D. Moody,Don VanDerveer,Dennis W. Smith Jr.,Scott T. Iacono Org. Biomol. Chem. 2011 9 4842
-
4. Rotational isomerism. Part XI. The nuclear magnetic resonance spectra and rotational isomerism of 1,2-difluoro- and 1,1,2-trifluoroethaneR. J. Abraham,R. H. Kemp J. Chem. Soc. B 1971 1240
-
5. Addition of free radicals to unsaturated systems. Part X. The reaction of hydrogen bromide with tetrafluoroethylene and chlorotrifluoroethyleneR. N. Haszeldine,B. R. Steele J. Chem. Soc. 1954 3747
-
6. 540. Addition of free radicals to unsaturated systems. Part XIV. The direction of radical addition to trifluoroethyleneR. N. Haszeldine,B. R. Steele J. Chem. Soc. 1957 2800
-
7. Carbene chemistry. Part 11. Insertion reactions of 1,2,2-trifluoroethylidene into carbon–hydrogen bonds of alkanes, cycloalkanes, and diethyl etherRobert N. Haszeldine,Ronald Rowland,James G. Speight,Anthony E. Tipping J. Chem. Soc. Perkin Trans. 1 1979 1943
-
8. The kinetics of the elimination of hydrogen fluoride from chemically activated 1,1,2-trifluoroethane and 1,1,2,2-tetrafluoroethaneD. C. Phillips,A. F. Trotman-Dickenson J. Chem. Soc. A 1968 1144
-
9. Organophosphorus chemistry. Part VII. The reaction of phosphine with trifluoroethyleneR. Fields,H. Goldwhite,R. N. Haszeldine,J. Kirman J. Chem. Soc. C 1966 2075
-
10. 871. Polyfluoroalkyl compounds of silicon. Part V. The reaction of trichlorosilane with chlorotrifluoroethylene, and halogen-abstraction by silyl radicalsR. N. Haszeldine,J. C. Young J. Chem. Soc. 1960 4503
Additional information on 1,1,2-trifluoroethane
Introduction to 1,1,2-trifluoroethane (CAS No. 430-66-0)
1,1,2-trifluoroethane, also known by its chemical formula CF₃CH₂CH₃, is a fluorinated hydrocarbon that has garnered significant attention in various scientific and industrial applications. This compound, identified by the Catalog Number CAS No. 430-66-0, is a member of the halogenated alkane family and is characterized by its unique molecular structure, which includes three fluorine atoms attached to a propane backbone. The presence of these fluorine atoms imparts distinct physicochemical properties to the molecule, making it highly valuable in multiple domains such as refrigeration, aerosol propellants, and as a solvent in chemical processes.
The chemical structure of 1,1,2-trifluoroethane consists of a central carbon atom double-bonded to an oxygen atom and single-bonded to two fluorine atoms, with the remaining carbon atoms forming single bonds with hydrogen and fluorine. This arrangement results in a molecule with low reactivity and high stability, which is advantageous for its intended applications. The compound's boiling point and vapor pressure are particularly noteworthy, as they make it an excellent candidate for use in refrigeration systems and as a propellant in aerosol formulations.
In recent years, research into the applications of 1,1,2-trifluoroethane has expanded significantly, particularly in the context of environmental sustainability and energy efficiency. One of the most prominent areas of study has been its role as a replacement for traditional chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) in refrigeration and air conditioning systems. These traditional compounds were widely used due to their favorable thermodynamic properties but were phased out due to their detrimental impact on the ozone layer. 1,1,2-trifluoroethane, being ozone-friendly, has emerged as a viable alternative.
The adoption of 1,1,2-trifluoroethane in refrigeration technology aligns with global efforts to reduce greenhouse gas emissions and mitigate climate change. Studies have demonstrated that this compound has a significantly lower global warming potential (GWP) compared to CFCs and HCFCs. For instance, the GWP of 1,1,2-trifluoroethane is approximately 3750 over a 100-year period, which is considerably lower than that of CFC-11 (approximately 4600) or HCFC-22 (approximately 1700). This makes it an environmentally benign choice for refrigerants used in household appliances, commercial refrigeration units, and automotive air conditioning systems.
Beyond its applications in refrigeration, 1,1,2-trifluoroethane has found utility as an aerosol propellant in various consumer products. Its low toxicity and non-flammability make it an ideal substitute for older propellants that posed health and safety risks. Additionally, its high vapor pressure allows for efficient atomization in spray formulations without compromising product stability or performance. This has led to its widespread use in hair sprays, deodorants, paints, and other personal care products where controlled delivery is essential.
The chemical industry has also explored the use of 1,1,2-trifluoroethane as a solvent in various manufacturing processes. Its ability to dissolve a wide range of organic compounds without reacting with them makes it an attractive option for cleaning applications in electronics manufacturing and precision engineering. Furthermore, its non-flammable nature reduces the risk associated with solvent use in industrial settings where fire hazards are a concern.
Recent advancements in polymer science have opened up new avenues for the application of 1,1,2-trifluoroethane. Researchers have been investigating its potential as a monomer or additive in the synthesis of high-performance polymers with enhanced thermal stability and chemical resistance. These polymers find applications in aerospace components that require exposure to extreme temperatures and harsh environments. The incorporation of fluorine atoms into polymer backbones not only improves material properties but also extends their service life under demanding conditions.
The pharmaceutical industry has also shown interest in 1,1,2-trifluoroethane due to its unique physicochemical properties that can be leveraged for drug delivery systems. Its ability to form stable complexes with active pharmaceutical ingredients (APIs) allows for controlled release formulations that enhance drug efficacy while minimizing side effects. Additionally, its low toxicity profile makes it suitable for intravenous administration or inhalation therapies where patient safety is paramount.
In conclusion, 1 , 1 , 2 - trifluoroethane (CAS No . 430 -66 -0) represents a multifaceted compound with diverse applications across multiple industries . Its role as an environmentally friendly refrigerant , safe aerosol propellant , versatile solvent ,and innovative material additive underscores its importance in modern technology . As research continues to uncover new uses for this compound ,its significance is expected to grow further , contributing to sustainable development and technological advancement .
430-66-0 (1,1,2-trifluoroethane) Related Products
- 359-35-3(1,1,2,2-tetrafluoroethane)
- 797792-59-7(1-Piperazinecarboxylic acid, 4-[(4-amino-3-methylphenyl)methyl]-,1,1-dimethylethyl ester)
- 1484376-70-6(2-(1-amino-3,3-dimethylcyclohexyl)ethan-1-ol)
- 899994-67-3(3-{2-(piperidin-1-yl)ethylsulfanyl}-6-(pyridin-4-yl)pyridazine)
- 1005293-25-3(4-fluoro-3-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide)
- 2091842-44-1(2-Thiophenecarboxaldehyde, 3-(2-methyl-5-thiazolyl)-)
- 2248317-11-3(Tert-butyl 4-amino-2,4-dimethylpentanoate)
- 2680667-69-8(benzyl N-{4-methoxy-3-(prop-2-yn-1-yloxy)phenylmethyl}carbamate)
- 2137998-61-7(2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)propanenitrile)
- 954046-88-9(2-chloro-N-3-(2-phenylmorpholin-4-yl)propylbenzamide)




